[3-(4-Methylphenyl)oxetan-3-yl]methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
[3-(4-methylphenyl)oxetan-3-yl]methanamine |
InChI |
InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)11(6-12)7-13-8-11/h2-5H,6-8,12H2,1H3 |
InChI Key |
SAEAOGXLFVPWOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(COC2)CN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 4 Methylphenyl Oxetan 3 Yl Methanamine
Strategies for Oxetane (B1205548) Ring Construction with Quaternary Centers
Ring-Closing Reactions: Approaches to the Oxetane Core
The most prevalent strategy for constructing the oxetane ring is through intramolecular C–O bond formation, typically via a Williamson etherification pathway. acs.org This method involves the cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a suitable leaving group. For 3,3-disubstituted oxetanes, the synthesis often commences with a precursor that already contains the desired substitution pattern, such as a substituted dimethyl malonate. acs.org
The general sequence involves:
Synthesis of a substituted 1,3-diol: Starting from a dialkyl malonate, functional groups can be installed, followed by reduction of the ester groups to yield the corresponding 1,3-diol.
Monofunctionalization: One of the primary hydroxyl groups is selectively converted into a good leaving group, such as a tosylate or mesylate. nih.gov
Intramolecular Cyclization: Treatment with a strong base deprotonates the remaining hydroxyl group, which then acts as an intramolecular nucleophile, displacing the leaving group in an SN2 reaction to form the oxetane ring. nih.gov
For instance, neopentyl glycols can serve as effective precursors to 2,3-trisubstituted oxetanes bearing all-carbon quaternary stereocenters. nih.gov Highly chemoselective tosylation of the primary alcohol moiety, followed by treatment with a base like butyl lithium or sodium hydride, promotes the SN2 cyclization to afford the desired oxetane. nih.gov
| Precursor Type | Reagents/Conditions | Key Transformation |
| Substituted 1,3-diol | 1. TsCl, Pyridine; 2. NaH or BuLi, THF | Monotosylation followed by base-mediated intramolecular SN2 cyclization. nih.gov |
| Substituted Dimethyl Malonate | 1. Reduction (e.g., LiAlH₄); 2. Monotosylation; 3. Base | Double ester reduction to diol, then Williamson etherification. acs.org |
| Michael Adduct of Malonate | Iodosobenzene, Tetrabutylammonium Iodide | Oxidative cyclization to form highly functionalized oxetanes. organic-chemistry.org |
| Dihydroxyacetone Dimer | 1. Ketalization; 2. Grignard Addition; 3. Cyclization | A multi-step synthesis to form oxetan-3-one, a key intermediate. acs.org |
Stereoselective Synthesis of 3-Substituted Oxetanes
While the target molecule, [3-(4-Methylphenyl)oxetan-3-yl]methanamine, is achiral, the principles of stereoselective synthesis are paramount for creating analogues and understanding advanced synthetic control. Diastereo- and enantioselective methods for constructing oxetanes with all-carbon quaternary stereocenters are emerging. nih.gov
One notable strategy involves an iridium-catalyzed C-C bond-forming transfer hydrogenation. nih.gov This process couples primary alcohols with isoprene (B109036) oxide to generate neopentyl glycols with exceptional control of anti-diastereo- and enantioselectivity. These chiral diols can then be cyclized, as described previously, to form enantiomerically enriched 2,3-trisubstituted oxetanes. nih.gov Another approach to stereocontrol involves the intramolecular Michael addition of vinylogous urethane (B1682113) derivatives, which can produce highly substituted oxetanes stereoselectively. rsc.org These advanced methods highlight the potential for creating complex, stereodefined oxetane structures.
Installation of the 4-Methylphenyl Moiety
Introducing the aryl group is a critical step that can be performed either on an acyclic precursor before ring formation or on a pre-formed oxetane ring.
Aromatic Substitution Reactions on Precursor Oxetanes
A versatile and common strategy for installing aryl groups at the 3-position is through the functionalization of oxetan-3-one. beilstein-journals.orgnih.gov Oxetan-3-one serves as a key building block that can react with organometallic reagents. The addition of a Grignard reagent, such as 4-methylphenylmagnesium bromide, to the carbonyl group of oxetan-3-one yields a tertiary alcohol, 3-(4-methylphenyl)oxetan-3-ol. nih.gov This intermediate is pivotal as the newly introduced hydroxyl group can then be further manipulated or replaced to install the methanamine functionality. This approach directly establishes the desired C-C bond and sets the stage for subsequent transformations.
Organometallic Coupling Reactions for Aryl Introduction
Modern cross-coupling reactions offer powerful and efficient methods for forming carbon-carbon bonds between sp² and sp³ centers, which is ideal for attaching an aryl group to an oxetane ring. fiveable.me The Suzuki-Miyaura coupling is a particularly effective approach for preparing aryloxetanes. nih.govacs.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. fiveable.me
To synthesize 3-(4-methylphenyl)oxetane derivatives, this could involve:
Coupling of a 3-halooxetane with 4-methylphenylboronic acid.
Coupling of an oxetan-3-ylboronic acid or ester with a 4-halotoluene (e.g., 4-iodotoluene).
A nickel-mediated alkyl-aryl Suzuki coupling has been specifically developed as an efficient method for installing oxetan-3-yl motifs into aromatic systems. nih.govfigshare.com This highlights the utility of organometallic chemistry in directly forging the bond between the heterocyclic and aromatic components.
| Reaction Type | Oxetane Substrate | Aryl Partner | Catalyst/Conditions |
| Grignard Addition | Oxetan-3-one | 4-Methylphenylmagnesium bromide | Ether solvent (e.g., THF, Et₂O) |
| Suzuki Coupling | 3-Iodooxetane | 4-Methylphenylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) nih.govacs.org |
| Suzuki Coupling | Oxetan-3-ylboronic acid | 4-Iodotoluene | Pd or Ni catalyst, Base nih.govfigshare.com |
Introduction of the Methanamine Functionality
The final key transformation is the installation of the aminomethyl group (-CH₂NH₂) at the C3 position, completing the synthesis of this compound. This typically involves the conversion of another functional group at the quaternary center.
Several synthetic routes can be envisioned starting from a 3-aryl-substituted oxetane precursor:
From a Nitrile Precursor: A powerful method for introducing an aminomethyl group is through the reduction of a nitrile. A 3-cyano-3-(4-methylphenyl)oxetane intermediate can be synthesized, for example, via a Strecker-type reaction on oxetan-3-one followed by arylation, or by nucleophilic substitution on a 3-halo-3-(4-methylphenyl)oxetane with a cyanide source. chemrxiv.org The subsequent reduction of the nitrile, commonly achieved with reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields the target primary amine.
From a Carboxylic Acid or Ester: If a synthetic route provides access to 3-(4-methylphenyl)oxetane-3-carboxylic acid, this can be converted to the methanamine. The carboxylic acid can be transformed into a primary amide, which can then be reduced using potent reducing agents like AlH₃, as standard reagents like LiAlH₄ may risk opening the oxetane ring. chemrxiv.org Alternatively, the carboxylic acid can be subjected to a Curtius or Hofmann rearrangement to give the corresponding 3-amino-3-(4-methylphenyl)oxetane, which would be an isomer of the target compound.
From a Nitroalkane Adduct: The Henry reaction, involving the addition of nitromethane (B149229) to a carbonyl or related electrophile, provides another pathway. chemrxiv.org An oxetane precursor with an appropriate electrophilic center at C3 could react with nitromethane to form a 3-(nitromethyl)-3-(4-methylphenyl)oxetane intermediate. The nitro group can then be reduced to the primary amine using methods such as catalytic hydrogenation.
| Precursor Functional Group | Key Reagents | Transformation |
| Nitrile (-CN) | LiAlH₄ or H₂, Raney Ni | Reduction |
| Carboxylic Acid (-COOH) | 1. SOCl₂, NH₃; 2. AlH₃ | Amide formation and subsequent reduction chemrxiv.org |
| Tertiary Alcohol (-OH) | Multi-step conversion (e.g., to nitrile) | Functional group interconversion |
| Nitromethyl (-CH₂NO₂) | H₂, Pd/C or Zn/HCl | Reduction of nitro group chemrxiv.org |
Strategies for C-N Bond Formation at the Quaternary Carbon
The creation of a carbon-nitrogen bond at a quaternary center, especially one adjacent to a strained oxetane ring, is a formidable synthetic task. Direct substitution reactions are often impeded by steric hindrance. Consequently, alternative multistep strategies are typically employed, starting from a suitable ketone precursor such as 3-(4-methylphenyl)oxetan-3-one.
One of the most effective and widely used methods is reductive amination . This process involves the reaction of a ketone with an amine source, typically ammonia (B1221849) or its equivalent, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. For a primary amine like this compound, this would conceptually involve a precursor ketone and ammonia. However, direct reductive amination to install a simple amino group at a quaternary carbon can be challenging.
More practical approaches involve forming a carbon-carbon bond first, followed by transformation to the amine, as detailed in the next section. However, if a suitable precursor with a carbonyl group at the desired position exists, such as a hypothetical 3-formyl-3-(4-methylphenyl)oxetane, direct reductive amination with ammonia would be a viable path. This reaction is typically carried out using specific reducing agents that selectively reduce the imine intermediate in the presence of the starting carbonyl group.
Table 1: Common Reducing Agents for Reductive Amination This table is generated based on established chemical principles and literature on reductive amination.
| Reducing Agent | Key Features | Typical Conditions |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild; selective for imines over ketones/aldehydes at slightly acidic pH. | Methanol, pH 6-7 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild; effective for a wide range of substrates; non-toxic byproducts. | Dichloroethane (DCE), Acetic Acid (AcOH) |
| Catalytic Hydrogenation (H₂, Pd/C) | Clean; byproduct is water; can sometimes lead to over-alkylation. | Ethanol, Palladium on Carbon, H₂ atmosphere |
Another strategy involves the Ritter reaction , where a tertiary alcohol, such as 3-(4-methylphenyl)oxetan-3-ol, reacts with a nitrile (e.g., hydrogen cyanide or trimethylsilyl (B98337) cyanide) under strong acidic conditions. This forms a stable nitrilium ion intermediate which is then trapped by water upon workup to yield an amide. Subsequent hydrolysis or reduction of the amide provides the target amine. The harsh acidic conditions required can be a significant drawback, as the strained oxetane ring is susceptible to ring-opening. Therefore, careful optimization of reaction conditions is paramount to preserve the heterocyclic core.
Precursor Transformation to the Amine Group (e.g., nitriles, azides, amides)
A more versatile and common approach to synthesizing this compound involves the transformation of a precursor functional group, which is easier to install at the quaternary center. This strategy circumvents the difficulties of direct C-N bond formation. Key precursors include nitriles, azides, and amides.
Reduction of Nitriles: The cyano group can be introduced at the C3 position of the oxetane ring via nucleophilic attack of a cyanide source on a suitable electrophile, such as 3-tosyloxy-3-(4-methylphenyl)oxetane, or through reactions like the Strecker synthesis starting from oxetan-3-one. The resulting nitrile, [3-(4-methylphenyl)oxetan-3-yl]carbonitrile, is a stable intermediate that can be reduced to the primary amine.
Several reducing agents can accomplish this transformation, though care must be taken to avoid side reactions.
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of converting nitriles to primary amines. However, its high reactivity can sometimes lead to the decomposition of sensitive substrates like oxetanes.
Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere is a cleaner method. This approach often requires high pressure and can be sensitive to other functional groups in the molecule.
Borane Complexes (e.g., BH₃·THF): Borane is a milder reducing agent that effectively reduces nitriles to amines and is often more compatible with the oxetane ring.
Reduction of Azides: An alternative route proceeds through an azide (B81097) intermediate, 3-(azidomethyl)-3-(4-methylphenyl)oxetane. This precursor can be synthesized by the nucleophilic substitution of a leaving group (e.g., mesylate or tosylate) on [3-(4-methylphenyl)oxetan-3-yl]methanol (B3112571) with an azide salt like sodium azide. The azide group is then reduced to the amine.
Staudinger Reaction: This reaction involves treatment of the azide with a phosphine, such as triphenylphosphine (B44618) (PPh₃), to form an aza-ylide intermediate, which is then hydrolyzed to the primary amine. This method is known for its mild conditions and high chemoselectivity, proceeding smoothly with oxetane derivatives.
Catalytic Hydrogenation: Similar to nitrile reduction, azides can be cleanly reduced to amines using H₂ and a metal catalyst (e.g., Pd/C). This method is highly efficient and produces nitrogen gas as the only byproduct.
Reduction of Amides: If the synthetic route proceeds through a carboxylic acid derivative, the corresponding amide, [3-(4-methylphenyl)oxetan-3-yl]carboxamide, can be formed. The subsequent reduction of this amide yields the target amine. Research on the stability of the oxetane core has shown that strong reducing agents must be used with caution. While LiAlH₄ and NaBH₄ have been reported to cause decomposition of some oxetane-containing amides, aluminum hydride (AlH₃) at low temperatures (–78 °C to –50 °C) has been successfully used for this transformation.
Table 2: Comparison of Precursor Transformation Methods This table synthesizes findings on the reactivity of oxetane derivatives from specialized chemical literature.
| Precursor Group | Synthetic Method for Amine | Advantages | Disadvantages |
| Nitrile (-CN) | Catalytic Hydrogenation | Clean reaction, high yield. | May require high pressure; potential for catalyst poisoning. |
| Nitrile (-CN) | LiAlH₄ or |
Chemical Reactivity and Mechanistic Investigations of 3 4 Methylphenyl Oxetan 3 Yl Methanamine
Reactivity of the Oxetane (B1205548) Ring
The four-membered oxetane ring is a key structural feature that dictates a significant portion of the molecule's reactivity. Its inherent ring strain, estimated to be around 106 kJ/mol, makes it susceptible to ring-opening reactions under various conditions.
Ring-Opening Reactions and Their Controlled Stereochemistry
The opening of the oxetane ring in [3-(4-Methylphenyl)oxetan-3-yl]methanamine can be initiated by both electrophilic and nucleophilic reagents, often requiring acid catalysis to activate the oxetane oxygen. The regioselectivity of these reactions is governed by a combination of steric and electronic factors.
Under acidic conditions, protonation of the oxetane oxygen is the initial step, followed by nucleophilic attack. The 3-position of the oxetane is a quaternary carbon, which can stabilize a partial positive charge. This makes the C3-O bond susceptible to cleavage. The attack of a nucleophile can proceed via an SN1-like or SN2-like mechanism, depending on the reaction conditions and the nature of the nucleophile.
In an SN1-type mechanism, the formation of a tertiary carbocation at the 3-position would be stabilized by the adjacent 4-methylphenyl group through resonance. Subsequent attack by a nucleophile would lead to a racemic mixture if the initial compound is chiral. However, for the achiral this compound, this pathway would yield a single product.
In an SN2-type mechanism, the nucleophile would attack one of the methylene (B1212753) carbons (C2 or C4) of the oxetane ring. Due to steric hindrance from the bulky 3-substituents, attack at these positions is generally less favored unless strong, unhindered nucleophiles are used. When such a reaction occurs, it proceeds with inversion of configuration at the attacked carbon.
The stereochemical outcome of these reactions is crucial in synthetic applications. For 3-substituted oxetanes, desymmetrization through enantioselective ring-opening has been a subject of study. Chiral Brønsted or Lewis acids can be employed to catalyze the ring-opening, leading to the formation of chiral products with high enantioselectivity.
Table 1: Regioselectivity in Acid-Catalyzed Ring-Opening of 3-Aryl-3-substituted Oxetanes with Various Nucleophiles (Illustrative)
| Nucleophile | Acid Catalyst | Major Product | Mechanism |
| H₂O | H₂SO₄ | 1,3-Diol | SN1-like |
| CH₃OH | HCl | 3-Methoxy-1,3-diol derivative | SN1-like |
| PhSH | BF₃·OEt₂ | 3-Phenylthio-1,3-diol derivative | SN1-like |
| NaN₃ | H₂SO₄ | 3-Azido-1,3-diol derivative | SN1-like |
Stability and Conformational Dynamics of the Oxetane System
The oxetane ring in this compound possesses a degree of conformational flexibility. Unsubstituted oxetane has a slightly puckered conformation, and the introduction of bulky substituents at the 3-position is expected to influence this puckering. Computational studies on related 3-aryl-oxetanes suggest that the aryl group can adopt different orientations relative to the oxetane ring to minimize steric interactions.
The stability of the oxetane ring is significantly influenced by the pH of the medium. While generally stable under neutral and basic conditions, the ring is prone to opening under strongly acidic conditions. The presence of the 3,3-disubstitution pattern in this compound is known to enhance the stability of the oxetane ring compared to monosubstituted oxetanes. This increased stability is attributed to the steric hindrance provided by the substituents, which shields the ether oxygen from protonation and subsequent nucleophilic attack.
However, the presence of an internal nucleophile, the primary amine, can potentially facilitate intramolecular ring-opening under certain conditions, particularly if the amine is protonated, leading to a more favorable conformation for cyclization.
Reactivity of the Primary Amine Functionality
The primary amine group in this compound is a key site of reactivity, behaving as a potent nucleophile.
Nucleophilic Reactivity in Acylation and Alkylation Reactions
The lone pair of electrons on the nitrogen atom of the primary amine makes it highly reactive towards electrophiles. Acylation and alkylation reactions proceed readily at this position.
Acylation: The amine undergoes facile acylation with acylating agents such as acid chlorides, anhydrides, and esters to form the corresponding amides. For instance, reaction with acetyl chloride or acetic anhydride in the presence of a base would yield N-{[3-(4-methylphenyl)oxetan-3-yl]methyl}acetamide. The reaction is typically fast and high-yielding.
Alkylation: Alkylation of the primary amine can be achieved using alkyl halides. The reaction can proceed in a stepwise manner to form secondary and tertiary amines, and ultimately a quaternary ammonium salt. Controlling the degree of alkylation can be challenging, often leading to a mixture of products. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride is a more controlled method for the synthesis of secondary and tertiary amines.
Table 2: Representative Acylation and Alkylation Reactions of 3-Aryl-3-(aminomethyl)oxetanes (Illustrative)
| Reagent | Product Type | Reaction Conditions |
| Acetyl chloride | Amide | Base (e.g., triethylamine), CH₂Cl₂ |
| Benzoic anhydride | Amide | Base (e.g., pyridine), reflux |
| Methyl iodide | Secondary/Tertiary Amine | Excess CH₃I, K₂CO₃ |
| Benzaldehyde, NaBH₄ | Secondary Amine | Methanol, room temperature |
Note: This table provides illustrative examples of reactions based on the general reactivity of primary amines, as specific data for this compound is not extensively documented.
Formation of Imines, Amides, and Ureas
The primary amine of this compound can participate in a variety of condensation and addition reactions.
Imines: Reaction with aldehydes or ketones under dehydrating conditions leads to the formation of imines (Schiff bases). This reaction is typically reversible and acid-catalyzed.
Amides: As discussed in the acylation section, amides are readily formed. The amide bond is a stable functional group and this reaction is often used to protect the amine or to introduce new functionalities.
Ureas: The primary amine reacts with isocyanates to form substituted ureas. For example, reaction with phenyl isocyanate would yield 1-{[3-(4-methylphenyl)oxetan-3-yl]methyl}-3-phenylurea. This reaction is generally rapid and proceeds without the need for a catalyst. Ureas can also be synthesized by reacting the amine with phosgene or its equivalents, followed by the addition of another amine.
Influence of the 4-Methylphenyl Substituent on Reactivity
The 4-methylphenyl (p-tolyl) group at the 3-position of the oxetane ring exerts a significant electronic and steric influence on the reactivity of the molecule.
Electronic Effects: The methyl group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. More importantly, it can stabilize a positive charge at the benzylic position (C3 of the oxetane ring) through resonance and inductive effects. This stabilization is crucial in acid-catalyzed ring-opening reactions that proceed through a carbocation-like transition state, facilitating the cleavage of the C3-O bond.
Reaction Mechanisms of Transformations Involving this compound
The chemical reactivity of this compound is predominantly characterized by transformations involving the strained oxetane ring and the nucleophilic primary amine. The interplay between these two functional groups, influenced by the stabilizing effect of the 4-methylphenyl (p-tolyl) group at the C3 position, dictates the mechanistic pathways of its reactions.
Due to the inherent ring strain and the polarized carbon-oxygen bonds of the oxetane moiety, a primary avenue of reactivity involves ring-opening reactions, which are typically facilitated by electrophilic activation, most commonly with acids. beilstein-journals.orgnih.gov The presence of a tertiary carbon at the 3-position, substituted with a p-tolyl group, plays a crucial role in the mechanism of these transformations.
Acid-Catalyzed Ring-Opening Reactions:
In the presence of Brønsted or Lewis acids, the oxetane oxygen of this compound is protonated or coordinates to the Lewis acid, respectively. This activation enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. Two primary mechanistic pathways are plausible for the subsequent ring-opening: an SN1-type or an SN2-type mechanism.
SN1-type Mechanism:
The substitution pattern of this compound, specifically the presence of the p-tolyl group at the C3 position, strongly suggests the likelihood of an SN1-type mechanism in the presence of a nucleophile and an acid catalyst. The p-tolyl group can effectively stabilize a positive charge on the tertiary C3 carbon through resonance and inductive effects.
The proposed SN1 mechanism proceeds through the following steps:
Protonation of the Oxetane Oxygen: The reaction is initiated by the protonation of the oxetane oxygen atom by an acid (H-A), forming a protonated oxetane intermediate.
Formation of a Tertiary Carbocation: The C3-O bond of the strained, protonated oxetane ring cleaves, leading to the formation of a relatively stable tertiary benzylic carbocation. The strain release from the four-membered ring provides a thermodynamic driving force for this step.
Nucleophilic Attack: A nucleophile (Nu-) present in the reaction medium then attacks the carbocation, leading to the formation of the ring-opened product.
SN2-type Mechanism:
While the SN1 pathway is likely to be favored, an SN2-type mechanism cannot be entirely ruled out, particularly with strong, unhindered nucleophiles and under less acidic conditions where carbocation formation is less favorable.
In a concerted SN2 mechanism, the nucleophile would attack one of the electrophilic carbons of the protonated oxetane ring, leading to simultaneous bond formation with the nucleophile and bond breaking of the C-O bond. Due to steric hindrance at the C3 position, nucleophilic attack would preferentially occur at the less substituted C2 or C4 methylene carbons. This would result in a different regioisomer of the ring-opened product compared to the SN1 pathway.
The regioselectivity of the ring-opening reaction is a key indicator of the operative mechanism. Attack at the more substituted C3 carbon (via an SN1 mechanism) versus the less substituted C2/C4 carbons (via an SN2 mechanism) leads to distinct products.
Influence of the Aminomethyl Group:
The primary aminomethyl group at the C3 position introduces additional complexity to the reaction mechanisms. Under acidic conditions, the amine will be protonated to form an ammonium salt. This protonation deactivates the nitrogen as a nucleophile and can influence the electronics of the molecule.
In reactions where the amine is not protonated (e.g., under neutral or basic conditions), it can act as an intramolecular nucleophile. However, intramolecular ring-opening initiated by the amine attacking the oxetane ring is generally unlikely without prior activation of the oxetane, as the ring is relatively stable under neutral conditions.
Reactions Involving the Amino Group:
The primary amine of this compound can undergo typical reactions of primary amines, such as acylation, alkylation, and Schiff base formation. The mechanisms of these reactions are well-established and are not expected to be significantly altered by the presence of the oxetane ring, other than potential steric hindrance effects.
Interactive Data Table: Plausible Reaction Mechanisms and Influencing Factors
| Reaction Type | Proposed Mechanism | Key Intermediates | Influencing Factors | Expected Product(s) |
| Acid-Catalyzed Ring-Opening with a Nucleophile | SN1-type | Tertiary benzylic carbocation | Stabilizing p-tolyl group, acid strength, nature of the nucleophile | 3-substituted-3-(4-methylphenyl)propane-1-ol derivatives |
| Acid-Catalyzed Ring-Opening with a Nucleophile | SN2-type | Protonated oxetane | Steric hindrance at C3, nucleophile strength | 1-substituted-2-(hydroxymethyl)-2-(4-methylphenyl)propane derivatives |
| Acylation of the Amino Group | Nucleophilic Acyl Substitution | Tetrahedral intermediate | Nature of the acylating agent, base catalysis | N-acylated this compound |
Derivatization Strategies and Chemical Transformations of 3 4 Methylphenyl Oxetan 3 Yl Methanamine
Amine-Based Derivatization
Detailed experimental procedures and characterization data for the amine-based derivatization of [3-(4-Methylphenyl)oxetan-3-yl]methanamine are not extensively reported in publicly available scientific literature. The following sections are based on general principles of amine chemistry, as specific examples for this compound are lacking.
Preparation of Amides and Sulfonamides
The primary amine group of this compound is expected to react with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. Similarly, reaction with sulfonyl chlorides would yield sulfonamides. However, specific examples and reaction conditions for these transformations with this compound are not described in the reviewed literature.
Synthesis of Ureas and Thioureas
The synthesis of ureas and thioureas from this compound would likely proceed through reaction with isocyanates or isothiocyanates, respectively. No specific examples of these reactions involving this compound have been found in the surveyed literature.
Formation of Imine and Hydrazone Derivatives
The formation of imines would involve the condensation of this compound with aldehydes or ketones. Hydrazone derivatives are not applicable as they are formed from hydrazines. There are no specific literature reports detailing the formation of imines from this compound.
Reductive Amination and Alkylation Reactions
Reductive amination, involving the reaction of this compound with an aldehyde or ketone to form an imine intermediate, followed by reduction, would lead to secondary or tertiary amines. Direct alkylation with alkyl halides could also yield secondary or tertiary amines. Specific protocols for these reactions with this compound are not available.
Transformations Involving the Oxetane (B1205548) Ring (while maintaining the core structure)
Information regarding the selective functionalization of the oxetane ring in this compound is scarce.
Selective Functionalization of the Oxetane Ring (e.g., at C-2 or C-4)
The selective functionalization of the oxetane ring at positions C-2 or C-4 without altering the core structure of this compound is a chemically challenging transformation that is not described in the available literature for this specific compound.
Orthogonal Protecting Group Strategies for Selective Functionalization
The primary amine functionality of this compound is a key site for derivatization. To achieve selective functionalization, especially in the context of multi-step syntheses, the use of orthogonal protecting groups is crucial. Orthogonal protecting groups are distinct classes of temporary modifying groups that can be removed under specific conditions without affecting other protecting groups present in the molecule. This allows for the sequential modification of different functional groups within a complex molecule.
For this compound, the primary amine can be protected with a variety of standard amine protecting groups. The choice of protecting group depends on the planned subsequent reaction conditions. The stability of the oxetane ring under various conditions, particularly its sensitivity to strong acids, must also be considered when selecting deprotection methods.
Common amine protecting groups that can be employed for this compound include:
tert-Butoxycarbonyl (Boc): This is a widely used protecting group that is stable to a wide range of reaction conditions but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
Benzyloxycarbonyl (Cbz): The Cbz group is stable to acidic and basic conditions but can be removed by catalytic hydrogenation (e.g., H₂, Pd/C), a method that is generally mild and compatible with the oxetane ring.
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is stable to acidic conditions but is cleaved by mild bases, such as piperidine (B6355638) in DMF. This provides an orthogonal strategy to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.
The following interactive table summarizes the orthogonality of these common amine protecting groups, which is a critical consideration for the selective functionalization of this compound.
| Protecting Group | Introduction Reagent | Cleavage Conditions | Stability |
| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong Acid (e.g., TFA, HCl) | Stable to Base, Hydrogenolysis |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to Acid, Base |
| Fmoc | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | Base (e.g., Piperidine) | Stable to Acid, Hydrogenolysis |
By employing these orthogonal protecting groups, chemists can selectively unmask the amine functionality at a desired stage of a synthetic sequence to introduce further modifications, such as acylation, alkylation, or sulfonylation, without affecting other parts of the molecule.
Generation of More Complex Molecular Architectures from this compound
This compound serves as a valuable scaffold for the synthesis of more complex molecules, particularly in the field of drug discovery. The oxetane moiety is often incorporated into molecules to improve their physicochemical properties, such as solubility and metabolic stability. nih.govnih.govacs.org The primary amine provides a convenient handle for attaching this scaffold to other molecular fragments.
Several key chemical transformations can be employed to build more complex architectures from this starting material:
Amide Bond Formation: The primary amine can readily undergo acylation with carboxylic acids, acid chlorides, or acid anhydrides to form amides. A wide variety of coupling reagents, such as EDC/HOBt or HATU, can be used to facilitate the reaction with carboxylic acids. rsc.orgnih.gov This is a very common strategy for linking the oxetane-containing fragment to other parts of a target molecule.
Reductive Amination: The amine can react with aldehydes or ketones to form an imine, which can then be reduced in situ to a secondary or tertiary amine. masterorganicchemistry.comnih.govorganic-chemistry.org This reaction is a powerful tool for forming new carbon-nitrogen bonds and introducing a wide range of substituents.
N-Alkylation: Direct alkylation of the primary amine with alkyl halides can lead to secondary and tertiary amines. However, this reaction can sometimes be difficult to control and may result in over-alkylation. rsc.orglibretexts.orgwikipedia.org
Urea and Sulfonamide Formation: The primary amine can react with isocyanates or sulfonyl chlorides to form ureas and sulfonamides, respectively. organic-chemistry.orgresearchgate.netnih.gov These functional groups are prevalent in many biologically active compounds.
The following interactive table provides examples of chemical transformations that can be used to generate more complex molecules from this compound.
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Amide Coupling | R-COOH, EDC, HOBt, DMF | Amide |
| Reductive Amination | R-CHO, NaBH(OAc)₃, CH₂Cl₂ | Secondary Amine |
| N-Alkylation | R-X, K₂CO₃, CH₃CN | Secondary/Tertiary Amine |
| Urea Formation | R-NCO, Et₃N, CH₂Cl₂ | Urea |
| Sulfonamide Formation | R-SO₂Cl, Pyridine, CH₂Cl₂ | Sulfonamide |
The incorporation of the this compound moiety into larger molecules can be strategically used in drug design. The oxetane ring can act as a bioisosteric replacement for other functional groups, such as gem-dimethyl or carbonyl groups, potentially improving the pharmacokinetic profile of a drug candidate. nih.govu-tokyo.ac.jp Furthermore, the rigid, three-dimensional nature of the oxetane scaffold can be exploited to control the conformation of a molecule, which can be critical for its interaction with a biological target. The synthesis of spirocyclic structures containing the oxetane ring is another area of interest for generating novel chemical entities. mdpi.comresearchgate.net
Computational and Theoretical Studies of 3 4 Methylphenyl Oxetan 3 Yl Methanamine
Quantum Chemical Calculations: Unveiling the Electronic Landscape
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For [3-(4-Methylphenyl)oxetan-3-yl]methanamine, these calculations would provide invaluable insights into its electronic nature.
Electronic Structure Analysis
An analysis of the electronic structure would involve mapping the electron density distribution across the molecule. This could reveal regions of high and low electron density, which are critical for understanding intermolecular interactions and potential reaction sites. Key parameters such as electrostatic potential maps would highlight the electrophilic and nucleophilic regions of the molecule, offering clues about its chemical behavior.
Molecular Orbital Theory and Reactivity Prediction
Molecular Orbital (MO) theory would be employed to describe the distribution and energy of electrons in the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals would pinpoint the likely sites for electrophilic and nucleophilic attack.
Conformational Analysis and Energy Landscapes: Mapping the Molecule's Flexibility
The three-dimensional structure of a molecule is intimately linked to its function. Conformational analysis of this compound would involve identifying its stable conformers and the energy barriers between them. This would create an energy landscape, illustrating the relative populations of different conformations at a given temperature. Such an analysis is crucial for understanding how the molecule might bind to a biological target, as only specific conformations may be active.
Reaction Pathway Modeling and Transition State Characterization: Charting Chemical Transformations
To predict how this compound might behave in chemical reactions, reaction pathway modeling would be essential. This involves calculating the potential energy surface for a given reaction to identify the most likely reaction mechanism. A critical part of this process is the characterization of transition states—the high-energy structures that connect reactants and products. Understanding the geometry and energy of these transition states is key to determining reaction rates and predicting product distributions.
Molecular Dynamics Simulations for Dynamic Behavior: Visualizing the Molecule in Motion
While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. By simulating the movements of atoms and molecules, MD can reveal how the compound interacts with its environment, such as a solvent or a biological membrane. These simulations can provide information on conformational flexibility, solvation effects, and the time-dependent behavior of the molecule, offering a more realistic picture of its properties in a complex system.
Advanced Spectroscopic and Structural Elucidation Methodologies for 3 4 Methylphenyl Oxetan 3 Yl Methanamine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon-13 (¹³C) signals, providing insights into the connectivity and spatial arrangement of atoms.
Detailed 1D and 2D NMR Assignments for Structure Confirmation
Due to the absence of direct experimental spectra in the reviewed literature for [3-(4-Methylphenyl)oxetan-3-yl]methanamine, the following assignments are based on established chemical shift principles and data from analogous structures containing oxetane (B1205548), p-methylphenyl, and aminomethyl moieties.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, oxetane ring, aminomethyl, and methyl protons. The signals for the oxetane ring protons typically appear in the range of 4-5 ppm. researchgate.net The protons of the methylene (B1212753) groups on the oxetane ring (at positions 2 and 4) are diastereotopic and are expected to appear as two sets of doublets due to geminal coupling.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the unique carbon environments in the molecule. The carbon atoms of the oxetane ring are typically observed in the range of 70-80 ppm for the oxygen-bearing carbons and a more shielded quaternary carbon at position 3. mdpi.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Predicted J-coupling (Hz) |
| Oxetane CH₂ (2, 4) | 4.50 - 4.80 | ~75 | d, d | Jgem ≈ 6-8 |
| Oxetane C (3) | - | ~45 | - | - |
| CH₂NH₂ | ~2.90 | ~48 | s | - |
| NH₂ | ~1.50 (broad) | - | s | - |
| Aromatic CH (ortho to C-oxetane) | ~7.30 | ~129 | d | Jortho ≈ 8 |
| Aromatic CH (meta to C-oxetane) | ~7.15 | ~129 | d | Jortho ≈ 8 |
| Aromatic C (ipso) | - | ~138 | - | - |
| Aromatic C (para to C-oxetane) | - | ~137 | - | - |
| CH₃ | ~2.35 | ~21 | s | - |
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. Key correlations are expected between the ortho and meta protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would confirm the assignments of the oxetane CH₂, aminomethyl CH₂, aromatic CH, and methyl CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. Important correlations would be observed from the aminomethyl protons to the quaternary C3 of the oxetane and the ipso-carbon of the phenyl ring, as well as from the oxetane methylene protons to the quaternary C3.
Application of Advanced NMR Techniques for Stereochemistry
The stereochemistry of this compound and its derivatives, particularly if chiral centers are introduced, can be investigated using advanced NMR techniques.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. For a substituted derivative, NOESY or ROESY could be used to determine the relative stereochemistry of substituents on the oxetane ring by observing through-space correlations.
Chiral Shift Reagents or Chiral Solvating Agents: In the case of a racemic mixture, the use of chiral shift reagents (e.g., lanthanide complexes) or chiral solvating agents can induce separate signals for the two enantiomers in the NMR spectrum, allowing for the determination of enantiomeric excess.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₁₁H₁₅NO. 001chemical.com The expected exact mass can be calculated and compared with the experimental value to confirm the elemental composition.
Interactive Data Table: Predicted HRMS Data
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₁₁H₁₆NO⁺ | 178.1226 |
| [M+Na]⁺ | C₁₁H₁₅NNaO⁺ | 200.1046 |
Fragmentation Pattern Analysis for Structural Insights
The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule and offers valuable structural information. The fragmentation of this compound is predicted to be influenced by the presence of the benzylamine (B48309) and oxetane moieties.
A likely primary fragmentation pathway for the protonated molecule [M+H]⁺ would involve the loss of ammonia (B1221849) (NH₃), a common fragmentation for benzylamines. nih.gov Another significant fragmentation could be the cleavage of the C-C bond between the oxetane ring and the aminomethyl group. The p-methylphenyl group can stabilize a positive charge, leading to the formation of a tropylium-like ion.
Interactive Data Table: Predicted Major Fragment Ions in ESI-MS/MS
| Predicted m/z | Proposed Fragment | Neutral Loss |
| 178.1226 | [M+H]⁺ | - |
| 161.0964 | [M+H - NH₃]⁺ | NH₃ |
| 147.0808 | [M+H - CH₂NH₂]⁺ | CH₂NH₂ |
| 133.0648 | [C₁₀H₉]⁺ (from subsequent fragmentation) | - |
| 119.0855 | [C₉H₁₁]⁺ (p-methylbenzyl cation) | C₂H₄O |
| 91.0542 | [C₇H₇]⁺ (tropylium ion) | C₄H₈NO |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aromatic and aliphatic groups, C-O-C stretching of the oxetane ring, and aromatic C=C stretching. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the aromatic ring vibrations.
Interactive Data Table: Predicted IR and Raman Vibrational Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| N-H stretch (amine) | 3300-3500 | Medium, broad | Weak |
| Aromatic C-H stretch | 3000-3100 | Medium | Strong |
| Aliphatic C-H stretch | 2850-2960 | Strong | Strong |
| N-H bend (amine) | 1590-1650 | Medium | Weak |
| Aromatic C=C stretch | 1450-1600 | Medium-Strong | Strong |
| CH₂ bend | ~1450 | Medium | Medium |
| C-N stretch | 1000-1250 | Medium | Weak |
| C-O-C stretch (oxetane) | 950-1000 | Strong | Medium |
| Aromatic C-H out-of-plane bend | 800-840 | Strong | Weak |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. This methodology provides precise data on bond lengths, bond angles, and torsion angles, thereby offering a definitive depiction of the molecule's conformation. For this compound and its derivatives, X-ray crystallography elucidates the spatial orientation of the oxetane and p-tolyl groups, the conformation of the aminomethyl side chain, and the packing of molecules within the crystal lattice.
While a specific, publicly available crystal structure for this compound was not identified in a comprehensive search of research literature, the structural characteristics can be inferred from crystallographic studies of related oxetane-containing compounds. These studies consistently reveal key structural features of the four-membered oxetane ring and how it is influenced by its substituents.
A critical aspect of the oxetane ring's structure is its conformation. Unlike the planar depiction often used in 2D drawings, the oxetane ring is typically puckered to alleviate torsional strain. acs.org X-ray diffraction studies on various substituted oxetanes have confirmed this non-planar conformation. The degree of puckering is influenced by the nature and position of the substituents on the ring. acs.org For a 3,3-disubstituted oxetane like the title compound, the substituents at the C3 position significantly influence the ring's geometry.
Crystallographic analysis provides detailed insights into:
Oxetane Ring Conformation: The exact puckering angle of the four-membered ring. For unsubstituted oxetane, the puckering angle has been determined to be approximately 16°. acs.org
Bond Lengths and Angles: Precise measurements of the C-C and C-O bond lengths within the strained oxetane ring, as well as the bond lengths connecting the p-tolyl and aminomethyl groups to the ring. In unsubstituted oxetane, the C-O bond length is about 1.46 Å and the C-C bond length is 1.53 Å. acs.org
Stereochemistry: The relative orientation of the p-tolyl and aminomethyl groups.
Intermolecular Interactions: The presence and geometry of hydrogen bonds involving the primary amine (N-H···O or N-H···N) and other non-covalent interactions, which dictate the crystal packing arrangement.
The data derived from such studies are crucial for understanding the molecule's steric profile and potential interaction points, which is of high value in fields like medicinal chemistry where molecular shape and intermolecular interactions are fundamental to biological activity.
Representative Crystallographic Data for an Oxetane Derivative
To illustrate the type of data obtained from an X-ray crystallographic experiment, the following table presents structural information for a related complex oxetane derivative. This data showcases the precision with which the molecular structure is defined.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| α (°) | 90 |
| β (°) | 109.54 |
| γ (°) | 90 |
| Volume (ų) | 1884.5 |
| Z (Molecules per unit cell) | 4 |
Note: The data presented is representative of a complex oxetane derivative and is provided for illustrative purposes to demonstrate the output of an X-ray crystallographic analysis. The specific values for this compound may differ.
Selected Bond Lengths and Angles
The following table details typical bond lengths and angles for the core oxetane structure as determined by X-ray crystallography. These values highlight the strained nature of the four-membered ring.
| Measurement | Atoms Involved | Typical Value |
|---|---|---|
| Bond Length (Å) | C-O (in ring) | ~1.46 |
| Bond Length (Å) | C-C (in ring) | ~1.53 |
| Bond Angle (°) | C-O-C | ~90.2 |
| Bond Angle (°) | C-C-O | ~92.0 |
| Bond Angle (°) | C-C-C | ~84.8 |
Note: Data based on unsubstituted oxetane. acs.org The presence of bulky substituents at the C3 position, as in this compound, would be expected to cause minor deviations in these values.
Advanced Applications in Organic Synthesis and Scaffold Design Utilizing the 3 4 Methylphenyl Oxetan 3 Yl Methanamine Core
Role as a Privileged Scaffold in Advanced Molecular Design
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. mdpi.comnih.govresearchgate.netresearchgate.net The [3-(4-Methylphenyl)oxetan-3-yl]methanamine core can be considered a privileged scaffold due to the advantageous properties conferred by the oxetane (B1205548) ring.
The presence of the primary amine in this compound provides a versatile handle for further functionalization, allowing for the introduction of a wide range of substituents to explore the chemical space around the core scaffold. This combination of a property-enhancing heterocycle and a readily diversifiable functional group makes this compound a valuable starting point for the design of new bioactive molecules.
Table 1: Physicochemical Properties Influenced by the Oxetane Scaffold
| Property | Influence of Oxetane Incorporation | Rationale |
| Aqueous Solubility | Generally Increased | The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, improving interactions with water. |
| Lipophilicity (LogP) | Generally Decreased | Replacement of lipophilic groups like gem-dimethyl with the more polar oxetane ring reduces overall lipophilicity. |
| Metabolic Stability | Often Improved | The oxetane ring can block sites of metabolic oxidation that would otherwise be susceptible to enzymatic degradation. |
| Molecular Conformation | Can induce specific conformational preferences | The rigid four-membered ring can act as a conformational lock, restricting the rotational freedom of adjacent substituents. nih.gov |
| Amine Basicity (pKa) | Can be modulated | The electron-withdrawing nature of the oxetane oxygen can influence the basicity of the proximal aminomethyl group. acs.org |
This table presents generalized trends for the inclusion of oxetane scaffolds in molecular design.
Integration into Diverse Heterocyclic Systems
The strained nature of the four-membered oxetane ring makes it a reactive intermediate that can be strategically employed in the synthesis of more complex heterocyclic systems. researchgate.net While 3,3-disubstituted oxetanes are generally more stable, they can undergo ring-opening reactions under specific conditions, providing a pathway to a variety of other saturated and unsaturated heterocycles. nih.govchemrxiv.org
The aminomethyl group of this compound can be utilized as a nucleophile to construct larger rings. For instance, reaction with suitable dielectrophiles could lead to the formation of medium- to large-sized nitrogen-containing heterocycles.
Furthermore, acid-catalyzed ring-opening of the oxetane in the presence of a nucleophile can lead to the formation of substituted tetrahydrofurans or other oxygen-containing heterocycles. The regioselectivity of the ring-opening would be influenced by the nature of the catalyst and the reaction conditions. For example, Brønsted or Lewis acids can activate the oxetane oxygen, making the ring susceptible to nucleophilic attack. nih.gov
Table 2: Potential Heterocyclic Systems Derived from the this compound Core
| Reaction Type | Potential Product Heterocycle | General Reaction Conditions |
| Intramolecular Cyclization | Piperidines, Azepanes | Acylation of the amine followed by activation of a tethered leaving group. |
| Ring-Opening/Cyclization | Substituted Tetrahydrofurans | Acid catalysis with an external nucleophile that becomes incorporated into the new ring. |
| [3+2] Cycloaddition | Pyrrolidines | Activation of the amine and reaction with a suitable 2-carbon component. |
| Pictet-Spengler Reaction | Tetrahydro-β-carbolines | Conversion of the amine to an appropriate tryptamine derivative followed by condensation with an aldehyde or ketone. |
This table provides hypothetical synthetic pathways to other heterocyclic systems, which are plausible based on the known reactivity of oxetanes and primary amines.
Use in Combinatorial Chemistry Libraries (Methodological Aspects)
Combinatorial chemistry is a powerful tool for the rapid generation of large libraries of related compounds for high-throughput screening in drug discovery. nih.govnih.gov The this compound core is an excellent scaffold for the construction of such libraries due to its inherent functionality and the modular nature of its potential derivatization.
The primary amine of the title compound can be readily functionalized through a variety of robust and high-yielding reactions suitable for parallel synthesis. These include, but are not limited to:
Amide bond formation: Reaction with a diverse set of carboxylic acids, acid chlorides, or sulfonyl chlorides.
Reductive amination: Condensation with a wide array of aldehydes and ketones followed by reduction.
Urea and thiourea formation: Treatment with isocyanates or isothiocyanates.
N-Arylation: Palladium- or copper-catalyzed cross-coupling with aryl halides.
These reactions can be performed in a parallel format using automated or semi-automated synthesis platforms, allowing for the creation of large and diverse libraries of compounds based on the this compound scaffold. The resulting libraries can then be screened for biological activity against a variety of targets.
Development of Novel Organocatalysts or Ligands
The development of new catalysts and ligands is a cornerstone of modern organic synthesis. The rigid and well-defined three-dimensional structure of the this compound core makes it an interesting candidate for incorporation into novel organocatalysts or ligands for transition metal catalysis.
The primary amine can be readily converted into a variety of catalytically active functional groups. For example, it can be transformed into a secondary or tertiary amine, which can act as a Brønsted or Lewis base catalyst. Furthermore, the amine can be used as a handle to attach other catalytic moieties, such as a thiourea, a squaramide, or a phosphine.
The chirality of the oxetane ring, if introduced, could lead to the development of asymmetric catalysts. While this compound itself is achiral, chiral derivatives could be synthesized, and these could serve as chiral ligands for a variety of metal-catalyzed asymmetric transformations, such as hydrogenations, hydrosilylations, or cross-coupling reactions. The defined spatial arrangement of substituents on the oxetane ring could create a specific chiral environment around the metal center, leading to high levels of enantioselectivity. Although the direct use of oxetanes in organocatalysis is not extensively documented, their unique structural features present an opportunity for the design of a new class of catalysts. researchgate.net
Future Research Directions and Emerging Trends
Development of Novel, Greener Synthetic Routes for Substituted Oxetanes
The synthesis of oxetanes presents a significant challenge due to the inherent strain in the four-membered ring. acs.org Traditional methods often require harsh conditions or multi-step sequences, which can limit their applicability and environmental sustainability. nih.govacs.org Consequently, a major focus of future research is the development of more efficient, selective, and environmentally friendly synthetic routes.
Key areas of development include:
Catalytic Methods: Researchers are exploring novel catalytic systems to facilitate oxetane (B1205548) formation. This includes the use of transition metals and organocatalysts to promote cycloaddition reactions and intramolecular cyclizations under milder conditions. researchgate.net For instance, a recently developed copper-catalyzed method allows for the synthesis of fluorinated oxetanes from epoxides by inserting a difluorocarbene species. news-medical.net
C-H Functionalization: Direct C-H bond activation and functionalization represent a powerful strategy for streamlining synthetic pathways. A recently reported methodology enables the direct conversion of alcohols to oxetanes via a photocatalytic process, offering a more direct route to these structures. nih.govacs.org
Biocatalysis: The use of enzymes in organic synthesis is a growing field that offers high selectivity and mild reaction conditions. The development of biocatalytic platforms for the enantioselective formation and ring-opening of oxetanes is an emerging area that holds promise for producing chiral oxetane building blocks. researchgate.net
Photochemistry: The Paternò-Büchi reaction, a [2+2] photocycloaddition of an alkene with a carbonyl compound, is a classic method for oxetane synthesis. researchgate.net Future research is focused on improving the regio- and stereoselectivity of this reaction and adapting it to visible-light-mediated processes to avoid the use of high-energy UV radiation. nih.govacs.org
| Synthetic Strategy | Key Advantages | Recent Advances |
|---|---|---|
| Catalytic Methods | Milder reaction conditions, improved selectivity | Copper-catalyzed synthesis of fluorinated oxetanes news-medical.net |
| C-H Functionalization | Increased atom economy, reduced number of synthetic steps | Photocatalytic conversion of alcohols to oxetanes nih.govacs.org |
| Biocatalysis | High enantioselectivity, environmentally benign | Enzymatic platforms for chiral oxetane synthesis researchgate.net |
| Visible-Light Photochemistry | Use of lower energy, reduced side products | Development of visible-light Paternò-Büchi reactions nih.govacs.org |
Exploration of Unconventional Reactivity Profiles
The strained nature of the oxetane ring dictates its reactivity, which is often characterized by ring-opening reactions. acs.orgnih.govresearchgate.net While these reactions have been extensively studied, there is a growing interest in exploring less conventional reactivity patterns to access novel molecular architectures.
Emerging areas of investigation include:
Radical-Based Ring Opening: While polar, acid-catalyzed ring-opening reactions are well-established, radical-based transformations of oxetanes are less explored. thieme-connect.com Recent work has demonstrated the use of zirconocene and photoredox catalysis to achieve regioselective ring-opening of oxetanes via a radical mechanism. thieme-connect.com
Strain-Heightened Oxetanes: Modifications to the oxetane ring, such as the introduction of exocyclic double bonds or spiro-fused rings, can increase ring strain and lead to unusual reactivity. nih.gov For example, 2-methyleneoxetanes react with nucleophiles to release an enolate, a different outcome compared to simple oxetanes. nih.gov
Ring Expansions and Rearrangements: The inherent strain in oxetanes can be harnessed to drive ring-expansion and rearrangement reactions, providing access to larger heterocyclic systems. acs.orgnih.govresearchgate.net For example, sulfur ylides can be used to expand epoxides to oxetanes, and this concept can be extended to further transformations.
Catalytic Ring-Opening: The development of new catalytic protocols for ring-opening reactions allows for greater control over the reaction outcome. A recently reported indium-catalyzed intramolecular cyclization of 3-amido oxetanes leads to the formation of 2-oxazolines, demonstrating a novel synthetic application of oxetane ring-opening. rsc.org
| Reactivity Profile | Description | Example Application |
|---|---|---|
| Radical-Based Ring Opening | Cleavage of the oxetane ring through a radical intermediate. | Zirconocene and photoredox-catalyzed synthesis of substituted alcohols thieme-connect.com |
| Strain-Heightened Oxetanes | Chemically modified oxetanes with increased ring strain leading to unique reactivity. | Synthesis of 2,2-disubstituted oxetanes from 2-methyleneoxetanes nih.gov |
| Ring Expansions | Conversion of the four-membered oxetane ring into a larger ring system. | Synthesis of tetrahydrofurans from oxetanes using dimethylsulfoxonium methylide acs.org |
| Catalytic Ring-Opening/Cyclization | Catalyst-mediated ring-opening followed by intramolecular cyclization to form a new heterocycle. | Indium-catalyzed synthesis of 2-oxazolines from 3-amido oxetanes rsc.org |
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, the practice of performing chemical reactions in a continuous-flowing stream, offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. soci.orgthieme-connect.de The integration of flow chemistry with automated synthesis platforms is a significant trend in modern organic chemistry, and its application to oxetane synthesis is a promising area for future research.
Key benefits and research directions include:
Improved Safety and Scalability: Photochemical reactions, such as the Paternò-Büchi reaction, can be challenging to scale up in batch due to the limited penetration of light. Flow reactors provide a high surface-area-to-volume ratio, allowing for efficient irradiation of the reaction mixture and enabling safer and more scalable photochemical synthesis of oxetanes.
Reaction Optimization: Automated flow synthesis platforms allow for the rapid screening of reaction parameters, such as temperature, pressure, and reagent stoichiometry, to quickly identify optimal conditions. soci.org This can significantly accelerate the development of new synthetic methods for substituted oxetanes.
Multistep Synthesis: The integration of multiple flow reactors can enable the automated, continuous synthesis of complex molecules containing oxetane moieties. beilstein-journals.org This approach can reduce manual handling and purification steps, leading to more efficient and reproducible synthetic processes.
Advanced Computational-Experimental Synergies in Compound Design and Optimization
The interplay between computational modeling and experimental work is becoming increasingly crucial in modern chemical research. In the context of oxetane chemistry, this synergy is driving progress in understanding structure-property relationships and designing novel compounds with desired characteristics.
Future directions in this area include:
Mechanism Elucidation: Computational studies are instrumental in understanding the mechanisms of reactions involving oxetanes. For example, density functional theory (DFT) calculations have been used to provide insight into the reactivity and reaction pathways of strain-heightened oxetanes and the mechanism of novel catalytic transformations. news-medical.netnih.gov
Property Prediction: In silico methods can be used to predict the physicochemical properties of oxetane-containing molecules, such as solubility, lipophilicity, and metabolic stability. nih.govsonar.ch This allows for the rational design of new drug candidates with improved pharmacokinetic profiles. For instance, computational analysis has supported the potential of fluorinated oxetanes as valuable drug scaffolds by evaluating their lipophilicity and metabolic stability. news-medical.net
Rational Drug Design: Computational docking and molecular dynamics simulations can be used to model the interaction of oxetane-containing ligands with their biological targets. This information can guide the design and optimization of more potent and selective therapeutic agents. The role of the oxetane ring in the biological activity of Taxol, for example, has been investigated using computational methods. acs.org
The continued exploration of these research frontiers will undoubtedly lead to a deeper understanding of the chemistry of substituted oxetanes and unlock their full potential in various scientific disciplines, particularly in the development of new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
